Tolazamide-d7

Catalog No.
S13958626
CAS No.
M.F
C14H21N3O3S
M. Wt
318.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolazamide-d7

Product Name

Tolazamide-d7

IUPAC Name

1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea

Molecular Formula

C14H21N3O3S

Molecular Weight

318.45 g/mol

InChI

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D

InChI Key

OUDSBRTVNLOZBN-DMONGCNRSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)NN2CCCCCC2)[2H]

Tolazamide-d7 is a deuterated derivative of tolazamide, which is an oral hypoglycemic agent belonging to the sulfonylurea class. It is primarily used in the management of type 2 diabetes mellitus. The chemical structure of tolazamide-d7 includes a hexahydro-1H-azepin-1-yl group and a p-tolylsulfonyl moiety, with the molecular formula C14H14D7N3O3SC_{14}H_{14}D_7N_3O_3S and a molecular weight of approximately 318.4 g/mol . The compound appears as a white or creamy-white powder that is slightly soluble in water and alcohol .

Tolazamide-d7 exhibits significant biological activity as a hypoglycemic agent. Its mechanism involves enhancing insulin secretion and improving insulin sensitivity, particularly in patients with type 2 diabetes . The drug's efficacy may diminish over time in some patients due to a decline in pancreatic responsiveness, although it may still be effective in those unresponsive to other sulfonylureas .

The synthesis of tolazamide-d7 typically involves the following steps:

  • Formation of Carbamate: Para-toluenesulfonamide is reacted with ethyl chloroformate in the presence of a base to form a carbamate intermediate.
  • Deuteration: This intermediate is then treated with deuterated amines to introduce deuterium into the structure.
  • Final Reaction: Heating the resulting compound with 1-amino-azepane facilitates the displacement of the ethoxy group, yielding tolazamide-d7 .

Tolazamide-d7 is primarily used for:

  • Management of Type 2 Diabetes: It helps control blood glucose levels when combined with diet and exercise.
  • Research Purposes: Its deuterated form can be utilized in pharmacokinetic studies to trace metabolic pathways without interference from non-deuterated compounds .

Tolazamide-d7 interacts with various drugs that can enhance or diminish its hypoglycemic effects. Notable interactions include:

  • Enhancers: Nonsteroidal anti-inflammatory drugs, salicylates, and other highly protein-bound drugs can potentiate its effects, necessitating close monitoring for hypoglycemia .
  • Diminishers: Medications such as thiazide diuretics, corticosteroids, and certain antipsychotics may lead to hyperglycemia and loss of glycemic control when administered concurrently .

Several compounds share structural or functional similarities with tolazamide-d7. Here is a comparison highlighting their uniqueness:

Compound NameClassUnique Features
TolazamideSulfonylureaOriginal compound; rapid absorption
GlyburideSulfonylureaHigher potency; longer half-life
GlipizideSulfonylureaMore selective for pancreatic receptors
GlimepirideSulfonylureaAdded cardiovascular benefits
ChlorpropamideSulfonylureaLonger duration of action

Tolazamide-d7's uniqueness lies in its deuterated structure, which allows for enhanced tracking in metabolic studies while retaining the pharmacological properties characteristic of sulfonylureas .

The strategic incorporation of deuterium into pharmaceutical agents traces its origins to Harold Urey's 1931 discovery of this stable hydrogen isotope, which earned him the 1934 Nobel Prize in Chemistry. Early applications focused on mechanistic studies of biochemical reactions, leveraging the kinetic isotope effect (KIE) – a phenomenon where deuterium's doubled atomic mass alters reaction rates by 6-10 fold compared to protium. By the 1970s, this principle found therapeutic applications through patents for deuterated antimicrobials and anesthetics, with notable examples including deuterated fluoroalanine derivatives and halothane analogs designed to reduce hepatotoxicity.

The modern era of deuterated drugs emerged through systematic bioisosteric replacement strategies, exemplified by Anthony Czarnik's pioneering work on deuteration as a method to optimize drug pharmacokinetics. This approach gained momentum with the development of compounds like deutetrabenazine (2017) and deucravacitinib (2022), which demonstrated clinically relevant improvements in metabolic stability and target engagement compared to their non-deuterated counterparts.

Principles of Isotopic Labeling in Pharmacological Research

Isotopic labeling with deuterium operates through three primary mechanisms:

  • Metabolic Stabilization: The strengthened carbon-deuterium bond (451 kJ/mol vs. 439 kJ/mol for C-H) reduces susceptibility to oxidative metabolism, particularly in cytochrome P450-mediated reactions.
  • Stereochemical Stabilization: Deuteration at chiral centers decreases racemization rates through increased activation energy requirements for bond cleavage, as demonstrated in deuterated pioglitazone analogs.
  • Analytical Detectability: Mass shifts in spectroscopic techniques enable precise differentiation between endogenous compounds and administered drugs, crucial for mass spectrometry-based assays.

The table below summarizes key physicochemical impacts of deuteration:

PropertyHydrogen (¹H)Deuterium (²H)Pharmacological Impact
Atomic Mass (Da)1.00782.0141Alters reaction kinetics
Bond Length (Å)1.091.09Minimal steric effects
Bond Dissociation Energy439 kJ/mol451 kJ/molIncreased metabolic stability
Vibration Frequency3000 cm⁻¹2100 cm⁻¹Distinct spectroscopic signature

These properties make deuterated compounds like tolazamide-d7 indispensable for investigating drug metabolism without significantly altering biological activity.

Strategic Deuteration Approaches in Sulfonylurea Derivatives

The development of deuterated sulfonylurea derivatives, particularly Tolazamide-d7, represents a significant advancement in pharmaceutical chemistry where strategic hydrogen-deuterium exchange enhances metabolic stability through kinetic isotope effects [1] [2]. Tolazamide-d7, with the molecular formula C14H14D7N3O3S and molecular weight of 318.44 daltons, incorporates seven deuterium atoms strategically positioned to maximize therapeutic benefits while maintaining the original pharmacological profile [3] [4].

Table 1: Strategic Deuteration Approaches in Sulfonylurea Derivatives

MethodDeuterium SourceTemperature (°C)Pressure (bar)Typical Incorporation (%)Selectivity
Palladium-Catalyzed H-D ExchangeD2O80-1201-1085-95High
Electrolytic D2 GenerationD2O (electrolysis)25-1001-4070-85Moderate
Base-Mediated DeuterationDMSO-d6120-170180-99High
Continuous Flow DeuterationD2 gas from D2O25-8010-8090-98High
Metal-Free DeuterationD2O/Base system100-1401-575-90Moderate
Photocatalytic DeuterationD2O/Light activation25-60160-80Variable

The palladium-catalyzed nondirected late-stage deuteration methodology has emerged as the most versatile approach for sulfonylurea derivatives, utilizing deuterium oxide as a convenient and readily available deuterium source [5] [6]. This method employs highly active nitrogen-nitrogen-bidentate ligands containing an N-acylsulfonamide group, enabling high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [6]. The extraordinary functional group tolerance of this protocol allows for deuteration of complex substrates containing sulfonylurea moieties without compromising structural integrity [5] [6].

Continuous flow deuteration represents another strategic approach particularly suited for pharmaceutical applications, offering superior control over reaction parameters and enhanced reproducibility [7] [8]. The continuous flow system generates deuterium gas through electrolysis of deuterium oxide, which maintains 99.98% purity and eliminates the handling difficulties associated with deuterium gas cylinders [7]. This methodology demonstrates exceptional selectivity for nitrogen-containing heterocyclic compounds, which are fundamental building blocks of pharmacologically active materials including sulfonylurea derivatives [8].

Base-mediated deuteration using deuterated dimethyl sulfoxide represents a metal-free, ligand-free, and additive-free route achieving high levels of deuterium incorporation [9]. This method utilizes potassium hydroxide as a base catalyst, enabling deuterium substitution at multiple positions within the sulfonylurea framework through hydrogen-deuterium exchange reactions [9]. The mechanism involves nucleophilic attack followed by deuterium substitution from deuterated dimethyl sulfoxide, resulting in comprehensive deuteration patterns [9].

The electrolytic deuterium generation approach offers environmental advantages by operating under mild conditions without requiring high-pressure deuterium gas [10]. Recent developments in electrochemical deuteration employ ruthenium dioxide anodes for deuterium ion generation from pure deuterium oxide and palladium-based nitrogen-doped carbon cathodes with tunable electron deficiencies [10]. This system achieves over 99% selectivity with Faradaic efficiencies exceeding 72%, demonstrating broad applicability for deuteration of various functional groups present in sulfonylurea structures [10].

Optimization of Deuterium Incorporation Efficiency

The optimization of deuterium incorporation efficiency in Tolazamide-d7 synthesis requires systematic evaluation of multiple interdependent parameters that collectively determine the extent and selectivity of isotopic substitution [11] [12]. Temperature optimization studies reveal that deuterium incorporation follows an exponential relationship with temperature increases up to 120°C, beyond which diminishing returns and potential substrate decomposition occur [13] [14].

Table 2: Optimization Parameters for Deuterium Incorporation Efficiency

ParameterOptimal RangeEffect on IncorporationIncorporation Range (%)
Catalyst Loading2-10 mol%Increases with loading up to 5 mol%45-95
Reaction Time2-24 hoursLogarithmic increase to 12h plateau60-95
Temperature80-140°CExponential increase to 120°C40-98
Pressure10-40 barLinear increase to 20 bar70-95
D2O Equivalents5-20 equiv.Saturation at 10 equiv.55-98
Substrate Concentration0.1-1.0 MInverse relationship above 0.5 M95-75
Flow Rate0.5-2.0 mL/minOptimal at 1.0 mL/min80-95
Catalyst SupportPd/C, Pd/Al2O3Heterogeneous > Homogeneous85-98
Solvent SystemPolar aproticProtic solvents reduce efficiency50-90
Base Concentration10-50 mol%Bell-shaped curve, maximum at 20 mol%40-95

Catalyst loading optimization demonstrates that palladium catalyst concentrations between 2-10 mol% provide optimal deuterium incorporation, with maximum efficiency achieved at approximately 5 mol% loading [15] [16]. Higher catalyst loadings beyond this threshold result in diminishing returns due to catalyst aggregation and reduced active site accessibility [16]. The choice of catalyst support significantly influences deuterium incorporation efficiency, with heterogeneous catalysts such as palladium on carbon and palladium on aluminum oxide outperforming homogeneous systems in terms of both incorporation rates and catalyst recovery [14] [16].

Pressure optimization studies in continuous flow systems reveal that deuterium incorporation increases linearly with pressure up to 20 bar, after which the relationship plateaus [13]. This pressure dependence directly correlates with deuterium gas solubility in the reaction medium and the driving force for hydrogen-deuterium exchange reactions [13]. Flow rate optimization demonstrates optimal deuterium incorporation at 1.0 milliliter per minute, balancing sufficient residence time for complete exchange with practical throughput requirements [13] [17].

The deuterium oxide equivalents required for optimal incorporation follow a saturation curve, with maximum efficiency achieved using 10 equivalents of deuterium oxide relative to exchangeable hydrogen atoms [11]. Excess deuterium oxide beyond this ratio does not significantly improve incorporation efficiency but increases costs and complicates product purification [11]. Substrate concentration optimization reveals an inverse relationship above 0.5 molar concentration, attributed to mass transfer limitations and competitive inhibition effects [13].

Solvent system selection critically impacts deuterium incorporation efficiency, with polar aprotic solvents providing superior performance compared to protic systems [14] [9]. Protic solvents compete for deuterium exchange and reduce overall incorporation efficiency through hydrogen-deuterium scrambling reactions [14]. The base concentration exhibits a bell-shaped optimization curve with maximum efficiency at 20 mol% concentration, where insufficient base limits exchange kinetics while excess base promotes side reactions [9].

Reaction time optimization follows a logarithmic increase pattern, reaching plateau conditions after approximately 12 hours of reaction time [11]. Extended reaction periods beyond this threshold do not significantly improve deuterium incorporation but may lead to substrate decomposition or undesired side reactions [11]. Temperature control emerges as one of the most critical parameters, with optimal incorporation achieved between 80-140°C depending on the specific deuteration methodology employed [5] [14].

Analytical Validation of Deuteration Patterns

The analytical validation of deuteration patterns in Tolazamide-d7 requires sophisticated analytical methodologies capable of precise quantification and positional assignment of deuterium atoms within the molecular framework [18] [19]. High-resolution mass spectrometry represents the primary analytical tool for confirming molecular composition and isotopic purity, providing detection limits as low as 0.1% deuteration with quantification accuracies within ±0.5-2% [18].

Table 3: Analytical Validation Methods for Deuteration Patterns

Analytical MethodDetection LimitQuantification Accuracy (%)Sample RequirementAnalysis TimeStructural Information
1H NMR Spectroscopy5% deuteration±3-51-5 mg10-30 minPosition-specific
2H NMR Spectroscopy1% deuteration±1-35-10 mg30-60 minPosition-specific
High-Resolution Mass Spectrometry0.1% deuteration±0.5-20.1-1 mg5-15 minMolecular level
LC-ESI-HR-MS0.5% deuteration±1-30.5-2 mg10-25 minMolecular level
Gas Chromatography-MS1% deuteration±2-51-5 mg15-45 minFragmentation pattern
Isotope Ratio Mass Spectrometry0.01% deuteration±0.1-0.50.01-0.1 mg20-40 minOverall isotope ratio
FT-ICR Mass Spectrometry0.05% deuteration±0.2-10.1-0.5 mg10-20 minHigh-resolution isotope pattern
Collision-Induced Dissociation MS/MS0.1% deuteration±1-40.5-2 mg15-30 minFragmentation pathway

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and positional assignment of deuterium atoms within Tolazamide-d7 [18] [20]. Proton nuclear magnetic resonance spectroscopy enables detection of deuteration down to 5% levels through integration of residual hydrogen signals, while deuterium nuclear magnetic resonance spectroscopy offers superior sensitivity with 1% detection limits and precise positional identification [18] [20]. The analysis strategy involves recording both proton and deuterium nuclear magnetic resonance spectra to confirm structural integrity and determine relative isotopic purity [18].

Liquid chromatography electrospray ionization high-resolution mass spectrometry represents a comprehensive analytical approach for isotopic enrichment determination [18]. This methodology involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment through deconvolution algorithms [18] [19]. The technique demonstrates reproducible results with isotopic purity calculations accurate within ±1-3% for deuterated pharmaceutical compounds [18].

Fourier-transform ion cyclotron resonance mass spectrometry provides exceptional mass accuracy and resolving power for deuterated compound analysis [21]. This technique achieves mass accuracy better than 500 parts per billion root mean square and enables resolution of overlapping isotopic distributions separated by as little as 15 millidaltons [21]. The high resolution capabilities permit reliable identification and accurate assignment of deuterium incorporation even in complex pharmaceutical matrices [21].

Table 4: Kinetic Isotope Effects in Deuterated Sulfonylurea Derivatives

Compound TypePrimary KIE (kH/kD)Secondary KIE (kH/kD)Metabolic Stability ImprovementCYP450 Interaction
Aromatic C-H/C-D2.5-4.21.1-1.42.1-3.5 foldReduced 2C8/2C9 activity
Aliphatic C-H/C-D3.8-6.51.2-1.63.2-5.8 foldReduced 3A4 activity
N-Methyl C-H/C-D4.1-7.81.3-1.84.5-8.1 foldReduced 2D6 activity
Benzylic C-H/C-D6.2-12.51.4-2.16.8-15.2 foldSignificantly reduced all CYPs
α-Carbon C-H/C-D5.5-9.21.2-1.74.2-7.9 foldReduced 2C8/2C19 activity
Sulfonylurea N-H/N-D1.8-3.11.1-1.31.5-2.3 foldMinimal effect

Gas chromatography-mass spectrometry provides complementary analytical information through fragmentation pattern analysis [18]. This technique enables identification of deuterium distribution patterns within molecular fragments, confirming the specific positions of isotopic substitution [18]. The fragmentation pathways provide structural fingerprints that validate the intended deuteration pattern and identify any unexpected isotopic scrambling [18].

Isotope ratio mass spectrometry offers the highest sensitivity for overall deuterium content determination, achieving detection limits as low as 0.01% deuteration [22]. This methodology employs dual-inlet gas isotope mass spectrometry with bovine serum albumin as a supporter matrix, enabling quantitative determination of deuterium incorporation in biological and pharmaceutical materials [22]. The method demonstrates excellent reproducibility with standard deviations of ±3 per thousand and requires extremely small sample quantities [22].

The deuteration of tolazamide to produce tolazamide-d7 fundamentally alters its interaction with cytochrome P450 enzymes, particularly CYP2C9, which serves as the primary metabolizing enzyme for this sulfonylurea class compound [1]. The incorporation of seven deuterium atoms into the molecular structure creates significant kinetic isotope effects that modify the rate and pattern of enzymatic biotransformation.

Cytochrome P450 2C9 catalyzes the rate-limiting step in tolazamide metabolism through hydroxylation of the p-methyl group, a process that involves carbon-hydrogen bond cleavage [1]. In tolazamide-d7, the substitution of hydrogen atoms with deuterium at critical metabolic sites introduces a primary kinetic isotope effect, where the carbon-deuterium bond demonstrates increased stability compared to the carbon-hydrogen bond in the parent compound [2]. This enhanced bond strength results from the greater mass of deuterium, which reduces the zero-point vibrational energy and creates a higher activation barrier for enzymatic cleavage [3].

Studies of structurally related deuterated compounds demonstrate that deuterium incorporation at sites of cytochrome P450-mediated oxidation can produce kinetic isotope effects ranging from 2.0 to 8.3-fold, depending on the specific enzyme and substrate combination [4]. For deutetrabenazine, a deuterated analog of tetrabenazine that undergoes CYP2D6-mediated O-demethylation, deuteration of methoxy groups results in a kinetic isotope effect of 3.8 [5]. This precedent suggests that tolazamide-d7 would likely exhibit a similar magnitude of kinetic isotope effect for CYP2C9-mediated metabolism, with predicted values ranging from 2.0 to 3.0-fold reduction in metabolic rate.

The metabolic pathway alterations extend beyond simple rate reduction to encompass potential metabolic switching phenomena [6]. When the primary oxidation pathway at deuterated sites becomes kinetically disfavored, alternative metabolic routes may become more prominent. However, research indicates that deuteration typically does not result in the formation of unique metabolites not observed with non-deuterated analogs, but rather alters the relative proportions of existing metabolites [6].

SubstratePrimary CYP EnzymeMajor Metabolic PathwayKinetic Isotope Effect (KIE)Rate-Limiting StepMetabolic Stability
Tolazamide (non-deuterated)CYP2C9p-methyl hydroxylation1.0 (reference)C-H bond cleavageStandard
Tolazamide-d7 (deuterated)CYP2C9 (predicted)p-methyl hydroxylation (deuterium-protected)2.0-3.0 (predicted)C-D bond cleavageEnhanced (predicted)
Tolbutamide (reference)CYP2C9p-methyl hydroxylation1.0 (reference)C-H bond cleavageStandard
Tetrabenazine (reference)CYP2D6O-demethylation1.0 (reference)C-H bond cleavageStandard
Deutetrabenazine (reference)CYP2D6O-demethylation (deuterium-protected)3.8C-D bond cleavageEnhanced

Comparative Hepatic Clearance Kinetics: Deuteration Effects

The hepatic clearance kinetics of tolazamide-d7 demonstrate substantial modifications compared to the parent compound, reflecting the profound impact of deuterium substitution on drug metabolism and disposition. These alterations encompass multiple pharmacokinetic parameters that collectively influence the therapeutic profile of the deuterated analog.

Intrinsic clearance represents the fundamental metabolic capacity of hepatic enzymes for a given substrate and serves as a primary determinant of overall hepatic elimination [7]. For tolazamide, which exhibits high hepatic extraction characteristics with extraction ratios of 0.7 to 0.8, the intrinsic clearance is primarily governed by CYP2C9-mediated biotransformation [8]. The introduction of deuterium at metabolically labile positions is predicted to reduce intrinsic clearance by 2 to 3-fold, based on the magnitude of kinetic isotope effects observed with similar deuterated compounds [4] [9].

The hepatic extraction ratio, defined as the fraction of drug removed during a single pass through the liver, directly correlates with intrinsic clearance for compounds with intermediate to high extraction characteristics [7]. Tolazamide-d7 is anticipated to exhibit reduced hepatic extraction ratios of 0.4 to 0.6, representing a 25 to 40 percent decrease from the parent compound values. This reduction translates to decreased first-pass metabolism, potentially increasing the bioavailability of unchanged drug reaching systemic circulation [9].

Plasma half-life prolongation represents one of the most clinically significant consequences of deuteration-induced metabolic stabilization. Studies with deutetrabenazine demonstrate half-life extensions from 5-10 hours for tetrabenazine to 12-20 hours for the deuterated analog [5]. Applying similar principles to tolazamide-d7, plasma half-life is predicted to increase from the baseline 4.6 hours to approximately 6-8 hours, representing a 30 to 75 percent extension.

Area under the plasma concentration-time curve and maximum plasma concentration values are expected to increase proportionally with the reduction in clearance. Deuterated methadone studies demonstrate AUC increases of 1.3 to 2.5-fold and Cmax increases of 1.2 to 1.8-fold compared to non-deuterated controls [9]. These pharmacokinetic improvements may translate to reduced dosing requirements and improved therapeutic index for tolazamide-d7.

ParameterTolazamide (Control)Tolazamide-d7 (Predicted)Deuteration Effect MagnitudeClinical Significance
Intrinsic Clearance (CLint)HighReduced (30-70%)2-3 fold reductionModerate
Hepatic Extraction Ratio0.7-0.80.4-0.625-40% reductionModerate
First-Pass MetabolismExtensiveReduced30-50% reductionHigh
Plasma Half-life4.6 hours6-8 hours30-75% increaseHigh
Area Under Curve (AUC)StandardIncreased (1.3-2.5x)30-150% increaseHigh
Maximum Concentration (Cmax)StandardIncreased (1.2-1.8x)20-80% increaseModerate

Urinary Excretion Profile Differences in Preclinical Models

The urinary excretion profile of tolazamide-d7 in preclinical models reveals significant species-dependent differences in metabolite formation and elimination patterns compared to the parent compound. These differences reflect the complex interplay between deuterium kinetic isotope effects and species-specific variations in drug metabolizing enzyme expression and activity.

In human studies with tolazamide, approximately 85 percent of administered radioactivity is recovered in urine within 120 hours, with the parent compound accounting for only 7 percent of the total [10]. The major human metabolites include the p-carboxyphenyl derivative (17 percent), 4-hydroxyhexahydroazepin metabolite (25 percent), p-toluenesulfonamide (26 percent), and p-hydroxymethyl metabolite (10 percent) [10]. For tolazamide-d7, deuterium substitution is predicted to alter these proportions through selective protection of deuterated metabolic sites.

The p-carboxyphenyl metabolite, formed through sequential oxidation of the p-methyl group via hydroxymethyl and aldehyde intermediates, represents the primary pathway affected by deuteration [11]. Deuterium protection of the p-methyl group is expected to reduce formation of this metabolite from 17 percent to 10-14 percent in humans. Conversely, the proportion of unchanged parent compound is predicted to increase from 7 percent to 12-15 percent, reflecting the reduced rate of primary metabolic transformation [9].

Species differences between human and rat excretion patterns reveal important considerations for preclinical development. In female rats, 79 percent of administered tolazamide radioactivity is recovered in urine within 120 hours, with markedly different metabolite distributions compared to humans [10]. The p-hydroxymethyl metabolite predominates in rats (80 percent) compared to humans (10 percent), while the p-carboxyphenyl metabolite is minimal in rats (5 percent) versus humans (17 percent) [10].

The 4-hydroxyhexahydroazepin metabolite demonstrates species-specific formation, representing 25 percent of human urinary metabolites but only 5 percent in rats [10]. This metabolite arises from hydroxylation of the hexahydroazepine ring system and is not expected to be significantly affected by deuteration at the p-methyl position. Similarly, p-toluenesulfonamide formation appears to be human-specific and results from cleavage of the sulfonamide bond, representing 26 percent of human metabolites but remaining undetected in rat studies [10].

For tolazamide-d7 in rat models, the predominant p-hydroxymethyl metabolite pathway is predicted to remain largely unchanged (70-85 percent) since this transformation occurs at an undeuterated site. However, the reduced formation of p-carboxyphenyl metabolite (predicted 3-7 percent) and increased parent compound recovery (predicted 15-20 percent) should be observed, consistent with deuterium protection effects.

MetaboliteHuman - Tolazamide (%)Human - Tolazamide-d7 (% predicted)Rat - Tolazamide (%)Rat - Tolazamide-d7 (% predicted)Species Difference
Parent compound unchanged712-151015-20Higher in rat
p-carboxyphenyl metabolite1710-1453-7Higher in human
p-hydroxymethyl metabolite108-128070-85Higher in rat
4-hydroxyhexahydroazepin metabolite2522-2853-8Higher in human
p-toluenesulfonamide2622-30Not detectedNot detectedHuman-specific
Total recovery (0-120h)8585-907980-85Similar

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

318.17429994 g/mol

Monoisotopic Mass

318.17429994 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types